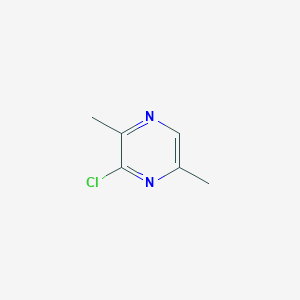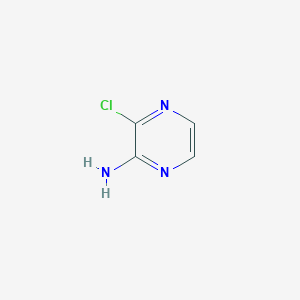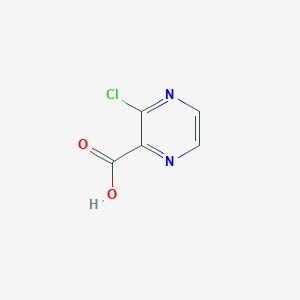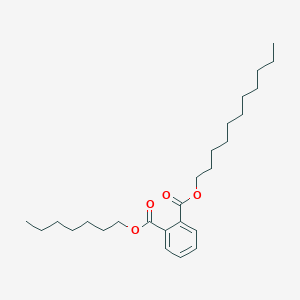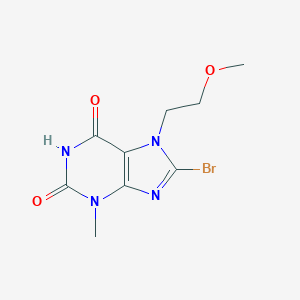
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a chemical compound with the linear formula C10H13BrN4O3 . It has a molecular weight of 317.144 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is defined by its linear formula, C10H13BrN4O3 . For a more detailed analysis of its structure, you may need to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione are not fully detailed in the sources I have access to . For comprehensive information, you may need to refer to specialized databases or scientific literature.Aplicaciones Científicas De Investigación
G-quadruplexes and Nucleotide Analogs
Research indicates that analogs of G-quadruplexes, including 8-bromo-modified nucleotides, have been crucial in studying the structure and stability of DNA and RNA oligonucleotides. These modified constituents are used to stabilize specific structures within nucleic acids, allowing for more accurate studies of their properties and interactions. The incorporation of 8-bromo and other modified guanine analogs, like 8-methylguanines, has significantly contributed to the field of structural biology and biochemistry, enhancing our understanding of nucleic acid behavior and facilitating the development of novel therapeutic approaches (Sagi, 2014).
Bioactive Compound Studies
Compounds related to 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione, such as various brominated and methylated organic molecules, are actively studied for their bioactive properties. For instance, brominated compounds have been explored for their potential biological effects similar to their chlorinated analogs, indicating their significance in environmental health and safety studies. These compounds' interactions with biological systems shed light on their possible applications in creating therapeutic agents or understanding environmental toxicities (Mennear & Lee, 1994).
Pharmacological Synthesis and Modification
Research on various derivatives of bioactive compounds, like curcumin, reveals the importance of molecular modification, such as methoxy and bromo substitutions, in enhancing medicinal properties. These modifications are crucial in drug development, offering pathways to increase potency, reduce side effects, or improve drug stability. The exploration of different substituents and their positions on the core structures of compounds like 8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione can significantly impact their pharmacological activities and therapeutic potential (Omidi & Kakanejadifard, 2020).
Safety And Hazards
Sigma-Aldrich provides this product without any representation or warranty whatsoever, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . For detailed safety and hazard information, it’s recommended to refer to the product’s Material Safety Data Sheet (MSDS) or other safety resources.
Propiedades
IUPAC Name |
8-bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN4O3/c1-13-6-5(7(15)12-9(13)16)14(3-4-17-2)8(10)11-6/h3-4H2,1-2H3,(H,12,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICZHWKTAANUSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

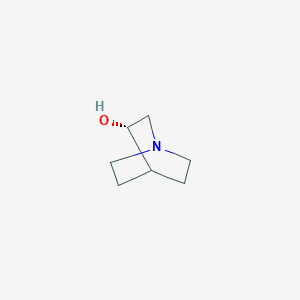

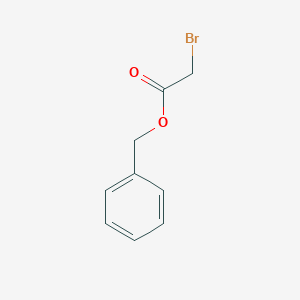
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
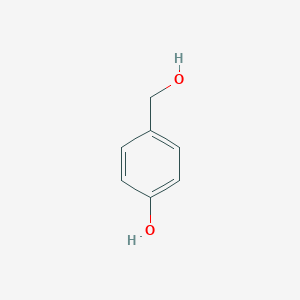
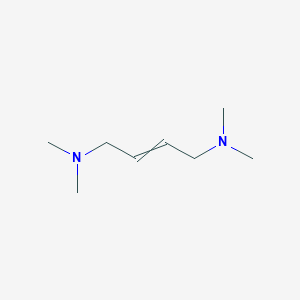
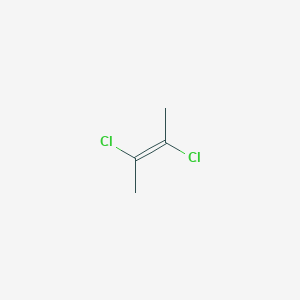
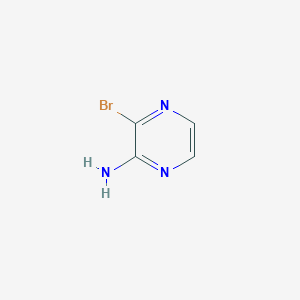
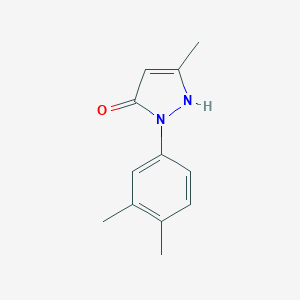
![1-[1-(Phenyl)-2-dimethylaminoethyl]cyclohexanol](/img/structure/B41550.png)
